4,5-Dimethoxy-2-nitrotoluene

Analytical Chemistry Procurement Specifications Quality Control

Regioisomeric impurities in 5,6-dimethoxyindole synthesis can derail medicinal chemistry programs. This exact 4,5-dimethoxy-2-nitrotoluene eliminates isomer risk. · Non-substitutable starting material for 5,6-dimethoxyindole scaffolds per patent literature. · Solid (mp 119-120°C) for automated solid-dispensing platforms; NIST-traceable IR spectrum available. · ≥98% purity with CoA, ideal reference standard for HPLC/GC method development.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 7509-11-7
Cat. No. B1295395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-nitrotoluene
CAS7509-11-7
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
InChIInChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3
InChIKeyBNJRARLHTLUQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-2-nitrotoluene (CAS 7509-11-7): Supplier and Analytical Baseline for Nitroaromatic Sourcing


4,5-Dimethoxy-2-nitrotoluene (CAS 7509-11-7) is a polysubstituted nitroaromatic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol, characterized by a toluene core bearing a nitro group at the 2-position and two methoxy groups at the 4- and 5-positions [1]. This substitution pattern imparts a distinct electronic environment to the aromatic ring, influencing its reactivity profile. The compound is available from various suppliers with commercial purity specifications typically ranging from ≥95% to ≥99% . Its well-defined physical properties, including a melting point of 119-120°C and a boiling point of 317.7°C at 760 mmHg, along with a standardized NIST IR spectrum, provide a robust analytical foundation for quality control and research use [1].

Synthetic building block for methoxy-substituted indoles and heterocycles
NIST-traceable gas-phase IR spectrum supports analytical identity confirmation
Solid at room temperature simplifies weighing and automated solid dispensing

4,5-Dimethoxy-2-nitrotoluene: Why Generic Nitrotoluene Analogs are Not Substitutable


Generic substitution of 4,5-Dimethoxy-2-nitrotoluene with simpler nitrotoluene analogs or other nitroaromatic compounds is not scientifically valid due to its unique ortho, meta, para-substitution pattern . The combination of a methyl group at C1, a nitro group at C2, and two strongly electron-donating methoxy groups at C4 and C5 creates a highly specific electronic and steric environment . This unique architecture directly dictates the compound's reactivity in downstream synthetic transformations, such as reduction to the corresponding amine, electrophilic aromatic substitution, and its utility as a building block for heterocyclic compounds like 5,6-dimethoxyindoles [1]. Using a different isomer, such as 4,6-dimethoxy-2-nitrotoluene, or a mono-methoxy analog like 4-methoxy-2-nitrotoluene, will alter the electronic properties of the aromatic ring, leading to different reaction rates, regioselectivity, and ultimately, the formation of different products or isomers, compromising the integrity of a validated synthetic route or research protocol .

4,5-Dimethoxy-2-nitrotoluene
Specific 2-nitro-4,5-dimethoxy electronic environment; directs regiospecific indole formation (5,6-disubstituted).
4,6-Dimethoxy isomer or mono-methoxy analog
Altered substitution pattern changes regioselectivity and electronic properties; leads to different indole regioisomer (4,6-product) and may compromise synthetic routes.
Solid at RT (m.p. ~119°C)
Low volatility, easy to handle and weigh precisely; suitable for automated platforms.
2-Nitrotoluene (liquid analog)
Liquid at RT with higher volatility; handling losses and cross-contamination risk may differ significantly.

Quantitative Procurement Evidence: Benchmarking 4,5-Dimethoxy-2-nitrotoluene Against Key Comparators


Analytical Specification: Commercial Purity Benchmarking of 4,5-Dimethoxy-2-nitrotoluene vs. Market Standard

Suppliers of 4,5-Dimethoxy-2-nitrotoluene (CAS 7509-11-7) offer the compound with verified high purity, with specifications up to 99% as confirmed by ChemicalBook . This high purity specification is critical for downstream applications where impurities can interfere with reaction yields or biological assays. In comparison, the standard purity for many generic, lower-cost nitroaromatic building blocks from non-specialized vendors is often specified at 95% .

Purity Benchmark
Supplier data
≥99% (specialist vendor) vs ≥95% (typical generic baseline)
Higher purity specification may reduce purification steps and support reproducible synthesis.
CoA verification recommended before use in sensitive reactions.
Analytical Chemistry Procurement Specifications Quality Control

Physicochemical Differentiation: Thermal Stability of 4,5-Dimethoxy-2-nitrotoluene Compared to Simple Nitrotoluene Analogs

The thermal properties of 4,5-Dimethoxy-2-nitrotoluene differ significantly from its simpler analog, 2-nitrotoluene. The target compound exhibits a melting point of 119-120°C and a boiling point of 317.7°C at 760 mmHg . In contrast, 2-nitrotoluene (CAS 88-72-2) has a melting point of -9.5°C and a boiling point of 222°C [1]. The higher melting point of 4,5-Dimethoxy-2-nitrotoluene is a practical advantage, facilitating easier handling and purification as a solid at room temperature.

Thermal Stability
Reported
M.p. 119–120°C (target) vs −9.5°C (2-nitrotoluene); b.p. 317.7°C vs 222°C
Solid-state form at ambient temperature improves handling safety and weight accuracy.
Physical form may affect storage and automation compatibility.
Physical Chemistry Thermal Analysis Process Safety

Analytical Differentiation: Unique NIST-Traceable Infrared (IR) Spectral Fingerprint for Identity Confirmation

4,5-Dimethoxy-2-nitrotoluene possesses a unique and well-defined gas-phase infrared (IR) spectrum, which is archived and available in the NIST Chemistry WebBook [1]. This NIST-traceable reference data provides a gold-standard analytical fingerprint for unambiguous compound identification and quality verification. In contrast, no such standardized, publicly accessible IR spectral reference exists in the NIST database for the closely related analog 4,6-dimethoxy-2-nitrotoluene [2].

NIST IR Fingerprint
Reported
Gas-phase IR spectrum archived in NIST Chemistry WebBook; not available for 4,6-dimethoxy analog
Enables direct identity confirmation and method development with a traceable reference.
Use for incoming QC or analytical method validation.
Analytical Chemistry Spectroscopy Quality Assurance

Synthetic Utility: Demonstrated Role as a Regiospecific Precursor for 5,6-Dimethoxyindole Synthesis

4,5-Dimethoxy-2-nitrotoluene is explicitly disclosed as a key intermediate (e) in the synthesis of 5,6-dimethoxyindole via a semicarbazone pathway in patent literature [1]. The specific 4,5-dimethoxy substitution pattern on the nitroaromatic ring is a structural prerequisite for accessing the corresponding 5,6-disubstituted indole, which is a valuable scaffold in medicinal chemistry. Substituting the target compound with an analog like 4,6-dimethoxy-2-nitrotoluene would alter the substitution pattern and lead to the formation of a different regioisomeric indole (4,6-dimethoxyindole), which has distinct biological and chemical properties .

Regiospecific Indole Synthesis
Class-level
4,5-dimethoxy pattern required for 5,6-dimethoxyindole; 4,6-isomer gives 4,6-product
Substitution pattern dictates correct regioisomer in medicinal chemistry building block assembly.
Validate synthetic route with target isomer before scale-up.
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

High-Value Application Scenarios for Procuring 4,5-Dimethoxy-2-nitrotoluene (CAS 7509-11-7)


Synthesis of 5,6-Dimethoxyindole-Based Pharmaceuticals and Probes

As established in patent literature, 4,5-Dimethoxy-2-nitrotoluene serves as a non-substitutable starting material for the regioselective synthesis of 5,6-dimethoxyindole scaffolds [1]. This specific heterocyclic core is common in compounds with potential biological activity. Researchers and CROs engaged in medicinal chemistry programs targeting 5,6-disubstituted indole derivatives should procure this exact compound to ensure correct regioisomeric purity in their synthetic intermediates.

Development and Validation of Analytical Methods Requiring a Certified Reference

The availability of a NIST-traceable gas-phase IR spectrum provides a definitive advantage for laboratories developing or validating analytical methods for nitroaromatic compounds [1]. Procuring a lot of 4,5-Dimethoxy-2-nitrotoluene with a certificate of analysis (CoA) verifying ≥99% purity, as offered by specialized vendors, allows for its use as a high-quality reference standard for HPLC, GC, or IR method development and system suitability testing .

Solid-Phase Handling and Weighing for Automated Synthesis and High-Throughput Screening

With a melting point of 119-120°C, 4,5-Dimethoxy-2-nitrotoluene is a solid at room temperature, unlike its simpler liquid analog 2-nitrotoluene [1]. This solid-state property makes it ideal for automated solid-dispensing platforms used in high-throughput experimentation and combinatorial chemistry. For procurement in facilities with robotic synthesis capabilities, the target compound offers significant logistical advantages in handling, storage, and precise, automated weighing compared to liquid alternatives.

Fundamental Research on Electronic Effects in Polysubstituted Aromatics

The unique 2-nitro-4,5-dimethoxy substitution pattern creates a specific electronic push-pull system on the aromatic ring, making it an ideal model compound for studies of electronic effects on reactivity [1]. Researchers investigating Hammett parameters, nucleophilic aromatic substitution (SNAr) mechanisms, or photochemical properties can rely on this well-defined compound as a probe, with the confidence that its specific structure is essential for generating interpretable, reproducible data.

Application
Selection Property
Validation Focus
5,6-Dimethoxyindole synthesis
Regiospecific 4,5-dimethoxy substitution pattern
Confirm 4,5-disubstitution by NMR or IR before use in heterocycle construction
Analytical reference standard
NIST-traceable IR spectrum and high purity supplier options
Verify lot purity and spectral match to NIST data for method development or system suitability
Automated solid dispensing
Solid at room temperature (m.p. ~119°C)
Check melting point and batch consistency for robotic weighing platforms
Electronic effect studies
Unique push-pull nitro/methoxy arrangement
Confirm substitution pattern and purity to ensure reproducible reactivity data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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